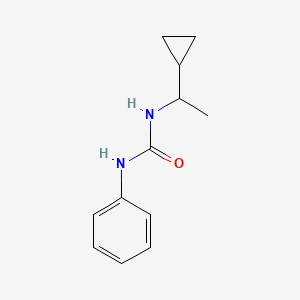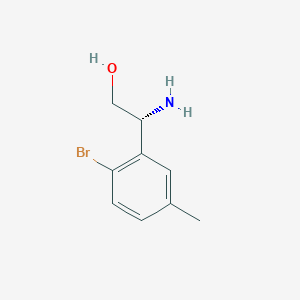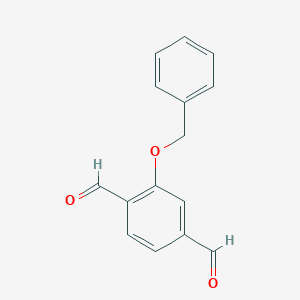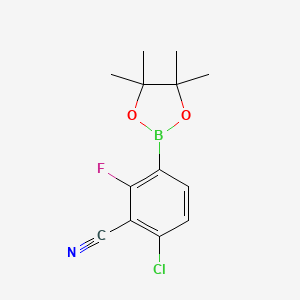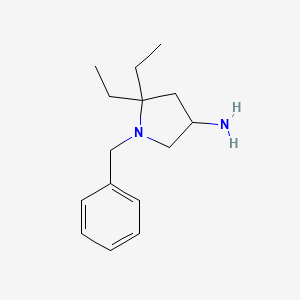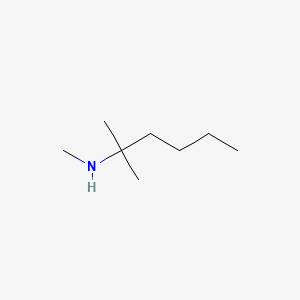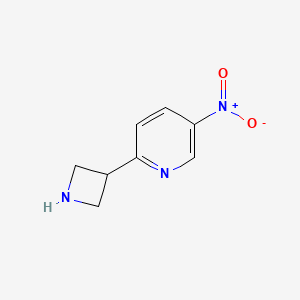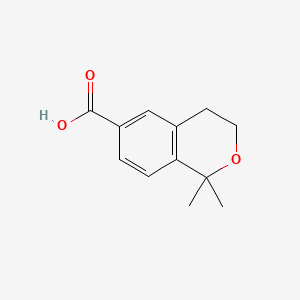
1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carboxylic acid is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound is characterized by its unique structure, which includes a benzopyran ring system with a carboxylic acid functional group at the 6th position and two methyl groups at the 1st position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carboxylic acid can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under acidic or basic conditions For instance, the reaction of 2-hydroxyacetophenone with an appropriate aldehyde in the presence of a base can lead to the formation of the benzopyran ring system
Industrial Production Methods
In an industrial setting, the production of 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carboxylic acid may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The benzopyran ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require the presence of a catalyst, such as aluminum chloride, and appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
科学研究应用
1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved.
相似化合物的比较
Similar Compounds
Coumarin: A structurally related compound with a benzopyran ring system but lacking the carboxylic acid group.
Chromone: Another benzopyran derivative with a ketone functional group at the 4th position.
Flavonoids: A class of compounds with a similar benzopyran structure but with additional hydroxyl or methoxy groups.
Uniqueness
1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carboxylic acid is unique due to the presence of the carboxylic acid group at the 6th position and the two methyl groups at the 1st position. These structural features contribute to its distinct chemical and biological properties, setting it apart from other benzopyran derivatives.
属性
分子式 |
C12H14O3 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
1,1-dimethyl-3,4-dihydroisochromene-6-carboxylic acid |
InChI |
InChI=1S/C12H14O3/c1-12(2)10-4-3-9(11(13)14)7-8(10)5-6-15-12/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
InChI 键 |
UQZHAUFJJLNBAK-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=C(CCO1)C=C(C=C2)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(4-Bromophenyl)cyclopropyl]piperazine](/img/structure/B13582965.png)
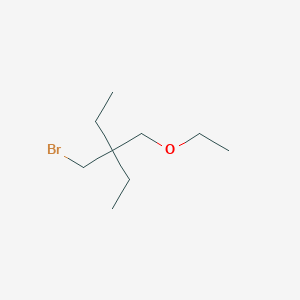
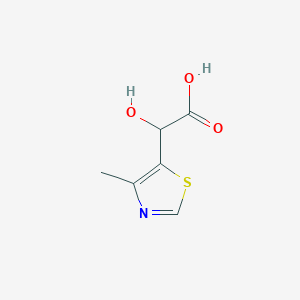


![2-(3-Bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13582990.png)
![N-(4-aminobutyl)-2-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13582994.png)
